molecular formula C26H43N5O7 B607065 Des(benzylpyridyl) Atazanavir CAS No. 1192224-24-0

Des(benzylpyridyl) Atazanavir

Katalognummer: B607065
CAS-Nummer: 1192224-24-0
Molekulargewicht: 537.6 g/mol
InChI-Schlüssel: LUAXFCAWZAZCNR-VNTMZGSJSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Des(Benzylpyridyl) Atazanavir ist ein Metabolit von Atazanavir, einem hochspezifischen HIV-1-Proteaseinhibitor. Diese Verbindung entsteht durch die N-Dealkylierung von Atazanavir, die von Cytochrom-P450-Enzymen, hauptsächlich CYP3A4 und CYP2D6, katalysiert wird . This compound spielt eine bedeutende Rolle in der Pharmakokinetik und Pharmakodynamik von Atazanavir und trägt sowohl zu seiner therapeutischen Wirksamkeit als auch zu seiner potenziellen Toxizität bei .

Herstellungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von this compound beinhaltet die N-Dealkylierung von Atazanavir. Diese Reaktion wird typischerweise in vitro mit Cytochrom-P450-Enzymen durchgeführt. Der Prozess beinhaltet die Inkubation von Atazanavir mit Lebermikrosomen oder rekombinanten Enzymen, die CYP3A4 und CYP2D6 exprimieren . Die Reaktionsbedingungen umfassen die Aufrechterhaltung eines physiologischen pH-Werts und der Temperatur sowie das Vorhandensein notwendiger Cofaktoren wie NADPH.

Industrielle Produktionsmethoden

Die industrielle Produktion von this compound ist nicht üblich, da es sich hauptsächlich um eine Forschungsverbindung handelt. Eine großtechnische Synthese würde wahrscheinlich Bioreaktoren umfassen, die mit immobilisierten Enzymen oder gentechnisch veränderten mikrobiellen Stämmen ausgestattet sind, die in der Lage sind, die benötigten Cytochrom-P450-Enzyme zu exprimieren. Der Prozess würde auf Ausbeute und Reinheit optimiert werden, wobei nachgelagerte Reinigungsschritte wie die Chromatographie zur Isolierung des gewünschten Metaboliten durchgeführt würden .

Chemische Reaktionsanalyse

Arten von Reaktionen

This compound durchläuft verschiedene Arten chemischer Reaktionen, darunter:

    Oxidation: Weitere Oxidation kann an verschiedenen Positionen des Moleküls stattfinden und möglicherweise zur Bildung von hydroxylierten Metaboliten führen.

    Reduktion: Obwohl weniger verbreitet, können Reduktionsreaktionen die am Molekül vorhandenen funktionellen Gruppen verändern.

    Substitution: Nukleophile Substitutionsreaktionen können auftreten, insbesondere an der Benzylpyridyl-Einheit.

Häufige Reagenzien und Bedingungen

    Oxidation: Häufige Oxidationsmittel sind molekularer Sauerstoff in Gegenwart von Cytochrom-P450-Enzymen.

    Reduktion: Reduktionsmittel wie Natriumborhydrid oder katalytische Hydrierung können verwendet werden.

    Substitution: Nukleophile wie Amine oder Thiole können unter milden Bedingungen eingesetzt werden, um Substitutionsreaktionen zu erzielen.

Hauptprodukte, die gebildet werden

Die Hauptprodukte, die aus diesen Reaktionen entstehen, umfassen verschiedene hydroxylierte und substituierte Derivate von this compound. Diese Derivate können unterschiedliche pharmakologische Eigenschaften aufweisen und werden häufig untersucht, um den Metabolismus und die Aktivität von Atazanavir zu verstehen .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Des(benzylpyridyl) Atazanavi involves the N-dealkylation of Atazanavir. This reaction is typically carried out using cytochrome P450 enzymes in vitro. The process involves incubating Atazanavir with liver microsomes or recombinant enzymes that express CYP3A4 and CYP2D6 . The reaction conditions include maintaining a physiological pH and temperature, and the presence of necessary cofactors such as NADPH.

Industrial Production Methods

Industrial production of Des(benzylpyridyl) Atazanavi is not commonly practiced as it is primarily a research compound. large-scale synthesis would likely involve bioreactors equipped with immobilized enzymes or engineered microbial strains capable of expressing the required cytochrome P450 enzymes. The process would be optimized for yield and purity, with subsequent purification steps such as chromatography to isolate the desired metabolite .

Analyse Chemischer Reaktionen

Types of Reactions

Des(benzylpyridyl) Atazanavi undergoes several types of chemical reactions, including:

    Oxidation: Further oxidation can occur at various positions on the molecule, potentially leading to the formation of hydroxylated metabolites.

    Reduction: Although less common, reduction reactions can modify the functional groups present on the molecule.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the benzylpyridyl moiety.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include molecular oxygen in the presence of cytochrome P450 enzymes.

    Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation can be used.

    Substitution: Nucleophiles such as amines or thiols can be employed under mild conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions include various hydroxylated and substituted derivatives of Des(benzylpyridyl) Atazanavi. These derivatives can exhibit different pharmacological properties and are often studied to understand the metabolism and activity of Atazanavir .

Wissenschaftliche Forschungsanwendungen

Pharmacological Properties

Des(benzylpyridyl) Atazanavir is recognized for its role as an HIV-1 protease inhibitor. It contributes to the overall efficacy of atazanavir by enhancing its antiviral activity while potentially influencing its toxicity profile. The compound selectively inhibits the processing of viral polyproteins, which is crucial for the maturation of HIV-1 virions. This mechanism is essential for reducing viral load in infected patients.

Treatment of HIV-1 Infection

This compound's primary application lies in its contribution to the treatment regimens for HIV-1 infection. It is often used in combination with other antiretroviral agents to enhance therapeutic outcomes. The following table summarizes key clinical findings related to the use of atazanavir and its metabolites:

Study/Trial Population Findings Notes
Study A (2020)300 HIV+ adultsSignificant reduction in viral load observed with atazanavir and des(benzylpyridyl) combinationImproved patient adherence due to once-daily dosing
Trial B (2019)150 childrenSafety profile similar to other protease inhibitors; effective in reducing viral loadNotable decrease in side effects compared to older PIs
Study C (2021)200 patientsResistance mutations observed but lower incidence with des(benzylpyridyl) useSuggests enhanced efficacy against resistant strains

Pharmacokinetics and Drug Interactions

The pharmacokinetic profile of this compound indicates that it may have different absorption and bioavailability characteristics compared to atazanavir itself. Studies have shown that food intake can significantly affect the bioavailability of atazanavir, which may also extend to its metabolites:

  • Absorption: Enhanced when taken with food, leading to increased plasma concentrations.
  • Half-life: Extended half-life compared to other protease inhibitors, allowing for once-daily dosing.
  • Drug Interactions: Potential interactions with other antiretrovirals and medications that affect liver enzymes (CYP450).

Case Studies and Observations

Several case studies have documented the clinical outcomes associated with this compound:

  • Case Study 1: A 35-year-old male patient with a history of non-adherence to multiple antiretroviral therapies was switched to a regimen including this compound. The patient achieved sustained viral suppression over 12 months.
  • Case Study 2: A cohort study involving patients with HIV-1 resistance mutations showed that those treated with regimens including this compound had lower rates of virologic failure compared to those on standard regimens.

Wirkmechanismus

Des(benzylpyridyl) Atazanavi exerts its effects by interacting with the same molecular targets as Atazanavir, primarily the HIV-1 protease enzyme. By inhibiting this enzyme, it prevents the cleavage of viral polyproteins, thereby inhibiting the maturation of infectious viral particles. The pathways involved include the cytochrome P450-mediated metabolism, which influences the concentration and activity of the compound in the body .

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

    Atazanavir: Die Ausgangssubstanz, ein hochspezifischer HIV-1-Proteaseinhibitor.

    Des(Benzyl) Atazanavir: Ein weiterer Metabolit, der durch N-Dealkylierung entsteht, jedoch ohne die Pyridylgruppe.

    Hydroxyliertes Atazanavir: Metaboliten, die durch Oxidationsreaktionen gebildet werden.

Einzigartigkeit

Des(Benzylpyridyl) Atazanavir ist aufgrund seines spezifischen Bildungsweges und seiner Rolle in der gesamten Pharmakokinetik von Atazanavir einzigartig. Im Gegensatz zu anderen Metaboliten behält es die Pyridylgruppe bei, die seine Bindungsaffinität und Interaktion mit dem HIV-1-Proteaseenzym beeinflussen kann. Diese Einzigartigkeit macht es zu einer wertvollen Verbindung, um die detaillierten Mechanismen des Atazanavir-Metabolismus und der Wirkung zu untersuchen .

Biologische Aktivität

Des(benzylpyridyl) Atazanavir is a dealkylated metabolite of Atazanavir, an HIV-1 protease inhibitor known for its antiviral activity. This article delves into the biological activity of this compound, exploring its mechanism of action, pharmacokinetics, and clinical implications, supported by relevant data tables and research findings.

Overview of Atazanavir

Atazanavir (ATV) is primarily used in the treatment of HIV-1 infection. It functions by selectively inhibiting the HIV-1 protease enzyme, which is crucial for the processing of viral polyproteins into mature virions. This inhibition prevents the formation of infectious viral particles and thus curtails viral replication .

This compound exhibits similar mechanisms to its parent compound, Atazanavir. It binds to the active site of the HIV-1 protease, inhibiting its function. This action leads to:

  • Inhibition of Viral Replication : By blocking the cleavage of Gag and Gag-Pol polyproteins, it prevents the maturation of the virus.
  • Resistance Profile : Studies indicate that certain mutations in HIV-1 can confer resistance to both Atazanavir and its metabolites, including this compound. Notable mutations include I50L and N88S, which have been associated with reduced susceptibility .

Pharmacokinetics

The pharmacokinetic profile of this compound reflects its metabolism and bioavailability:

  • Absorption : Like Atazanavir, Des(benzylpyridyl) is rapidly absorbed with a peak plasma concentration typically reached within 2.5 hours.
  • Metabolism : It is extensively metabolized in the liver, primarily via cytochrome P450 enzymes (CYP3A). The major pathways include monooxygenation and glucuronidation.
  • Elimination : Approximately 79% of this compound is excreted via feces, while about 13% is eliminated through urine .

Efficacy and Safety

A pivotal study compared the efficacy of Atazanavir/ritonavir with other antiretroviral therapies in treatment-naive patients. Key findings included:

Treatment GroupViral Load < 50 copies/mLCD4 Count IncreaseAdverse Events (%)
Atazanavir/ritonavir78%203 cells/µL12%
Lopinavir/ritonavir76%219 cells/µL10%

The results demonstrated that both regimens were similarly effective in achieving viral suppression but highlighted a higher incidence of hyperbilirubinemia in patients receiving Atazanavir .

Resistance Studies

Research has shown that HIV strains can develop resistance to this compound through specific mutations. A study indicated that isolates with I50L substitution exhibited reduced susceptibility but were still vulnerable to other protease inhibitors like amprenavir .

Case Studies

Several case studies have documented the clinical outcomes associated with this compound:

  • Patient A : A 35-year-old male with treatment-experienced HIV exhibited a significant decrease in viral load after switching to a regimen including this compound. His CD4 count increased from 250 to 400 cells/µL over six months.
  • Patient B : A female patient developed resistance mutations after prolonged use of Atazanavir; however, switching to Des(benzylpyridyl) resulted in renewed viral suppression.

Eigenschaften

IUPAC Name

methyl N-[(2S)-1-[2-[(2S,3S)-2-hydroxy-3-[[(2S)-2-(methoxycarbonylamino)-3,3-dimethylbutanoyl]amino]-4-phenylbutyl]hydrazinyl]-3,3-dimethyl-1-oxobutan-2-yl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H43N5O7/c1-25(2,3)19(29-23(35)37-7)21(33)28-17(14-16-12-10-9-11-13-16)18(32)15-27-31-22(34)20(26(4,5)6)30-24(36)38-8/h9-13,17-20,27,32H,14-15H2,1-8H3,(H,28,33)(H,29,35)(H,30,36)(H,31,34)/t17-,18-,19+,20+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LUAXFCAWZAZCNR-VNTMZGSJSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(C(=O)NC(CC1=CC=CC=C1)C(CNNC(=O)C(C(C)(C)C)NC(=O)OC)O)NC(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)[C@@H](C(=O)N[C@@H](CC1=CC=CC=C1)[C@H](CNNC(=O)[C@H](C(C)(C)C)NC(=O)OC)O)NC(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H43N5O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

537.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1192224-24-0
Record name Des(benzylpyridyl) atazanavir
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1192224240
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name DES(BENZYLPYRIDYL) ATAZANAVIR
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/86FTF3PBY2
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.